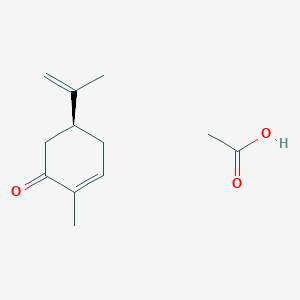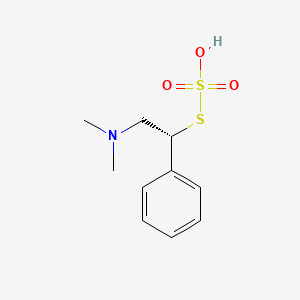
(R)-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate is an organic compound that features a thiosulfate group attached to a phenylethylamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate typically involves the following steps:
Starting Materials: The synthesis begins with ®-2-(Dimethylamino)-1-phenylethanol.
Thiosulfation: The hydroxyl group of ®-2-(Dimethylamino)-1-phenylethanol is converted to a thiosulfate group using thiosulfuric acid or its derivatives under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level to ensure the stability of the thiosulfate group.
Industrial Production Methods
In an industrial setting, the production of ®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis process.
Purification: Employing advanced purification techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The thiosulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products
Sulfonate Derivatives: Formed through oxidation.
Thiol Derivatives: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
科学研究应用
®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways by altering the activity of key enzymes or signaling molecules.
相似化合物的比较
Similar Compounds
®-2-(Dimethylamino)-1-phenylethanol: The precursor to ®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate.
®-S-(2-(Dimethylamino)-1-phenylethyl)sulfonate: An oxidized derivative.
®-S-(2-(Dimethylamino)-1-phenylethyl)thiol: A reduced derivative.
Uniqueness
®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate is unique due to its thiosulfate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
CAS 编号 |
65390-76-3 |
|---|---|
分子式 |
C10H15NO3S2 |
分子量 |
261.4 g/mol |
IUPAC 名称 |
[(1R)-2-(dimethylamino)-1-sulfosulfanylethyl]benzene |
InChI |
InChI=1S/C10H15NO3S2/c1-11(2)8-10(15-16(12,13)14)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,12,13,14)/t10-/m0/s1 |
InChI 键 |
BPYPOPUJTIOIHL-JTQLQIEISA-N |
手性 SMILES |
CN(C)C[C@@H](C1=CC=CC=C1)SS(=O)(=O)O |
规范 SMILES |
CN(C)CC(C1=CC=CC=C1)SS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


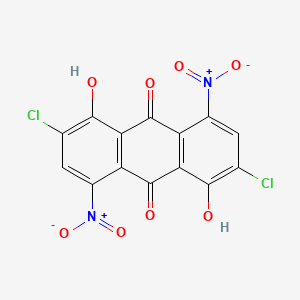
![[(Pentafluoroethyl)sulfanyl]benzene](/img/structure/B13802498.png)
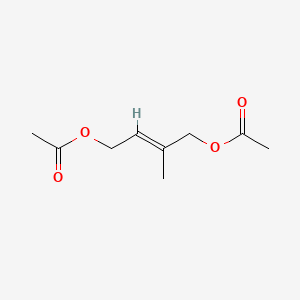
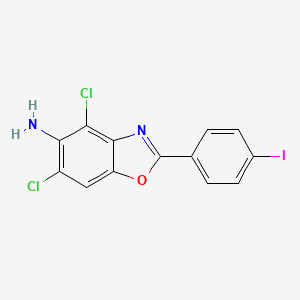
![Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13802531.png)
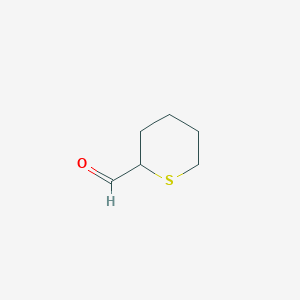
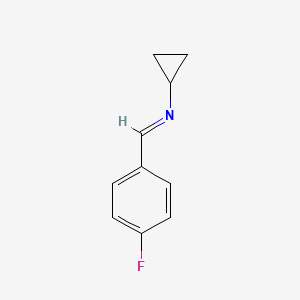
![Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B13802558.png)
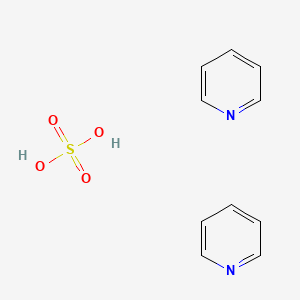
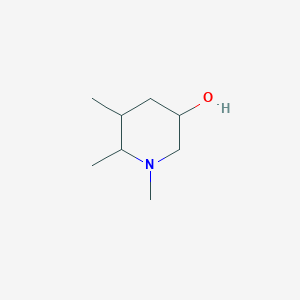
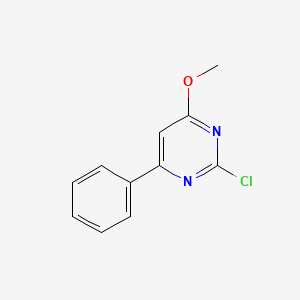
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B13802586.png)
![Octahydro-2,6-methanopyrido[1,2-a]pyrazine](/img/structure/B13802594.png)
